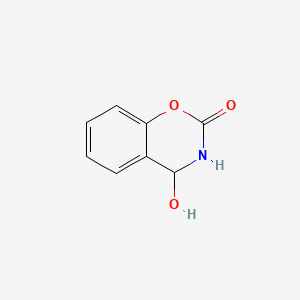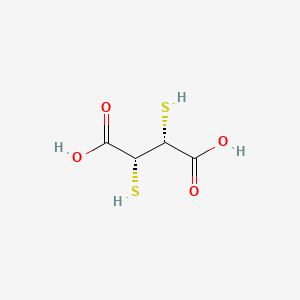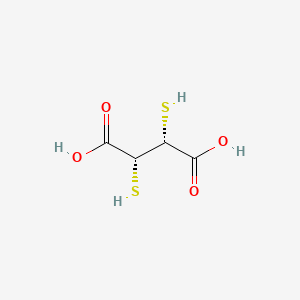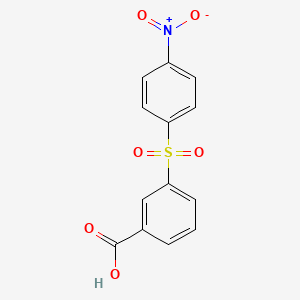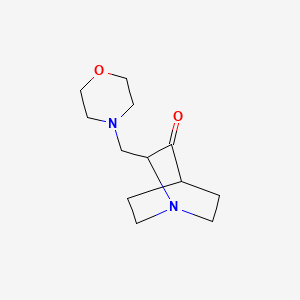![molecular formula C19H20Cl4O4 B12800327 2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol) CAS No. 29364-37-2](/img/structure/B12800327.png)
2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 14521 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of NSC 14521 involves several synthetic routes, primarily focusing on the induction of neural stem cells from human pluripotent stem cells. Conventional methods include the formation of embryoid bodies or co-cultures with stromal cell lines. these methods can be time-consuming and variable in quality. A more efficient method involves the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week .
Industrial Production Methods: Industrial production of NSC 14521 typically involves large-scale cell culture systems. These systems utilize advanced bioreactors and automated processes to ensure consistent quality and high yield. The use of specific growth factors and supplements, such as Neurobasal® Medium and GIBCO® Neural Induction Supplement, is crucial in maintaining the desired cell differentiation and proliferation rates .
Analyse Des Réactions Chimiques
Types of Reactions: NSC 14521 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 14521 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific catalysts to ensure efficient and selective transformations .
Major Products Formed: The major products formed from the reactions of NSC 14521 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions can produce more stable and less reactive forms of the compound .
Applications De Recherche Scientifique
NSC 14521 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of neural differentiation and the effects of various chemical modifications on its activity. In biology, NSC 14521 is crucial for understanding the behavior of neural stem cells and their potential therapeutic applications in neurodegenerative diseases and neurological disorders .
In medicine, NSC 14521 is being explored for its potential in regenerative medicine and tissue engineering. Its ability to differentiate into various neural cell types makes it a promising candidate for developing treatments for conditions such as Parkinson’s disease, Alzheimer’s disease, and spinal cord injuries . In the industry, NSC 14521 is used in the development of advanced cell culture systems and bioreactors, contributing to the production of high-quality neural stem cells for research and therapeutic purposes .
Mécanisme D'action
The mechanism of action of NSC 14521 involves its interaction with specific molecular targets and pathways that regulate neural stem cell differentiation and proliferation. It primarily acts by modulating the activity of key signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in neural development and cell fate determination . Additionally, NSC 14521 influences the expression of various transcription factors and genes involved in neural differentiation, thereby promoting the formation of specific neural cell types .
Comparaison Avec Des Composés Similaires
NSC 14521 can be compared with other similar compounds, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share some similarities in their ability to modulate neural differentiation and exhibit anticancer properties. NSC 14521 is unique in its specific targeting of neural stem cells and its efficiency in inducing neural differentiation without the need for laborious processes like embryoid body formation .
List of Similar Compounds:- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds, while similar in some aspects, differ in their specific applications and mechanisms of action, highlighting the uniqueness of NSC 14521 in neural stem cell research and its potential therapeutic applications .
Propriétés
Numéro CAS |
29364-37-2 |
|---|---|
Formule moléculaire |
C19H20Cl4O4 |
Poids moléculaire |
454.2 g/mol |
Nom IUPAC |
2-[2,6-dichloro-4-[2-[3,5-dichloro-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol |
InChI |
InChI=1S/C19H20Cl4O4/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25/h7-10,24-25H,3-6H2,1-2H3 |
Clé InChI |
HOAPCQUXRZSCSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C(=C1)Cl)OCCO)Cl)C2=CC(=C(C(=C2)Cl)OCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



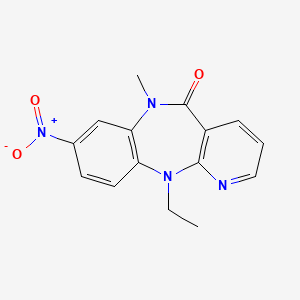

![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
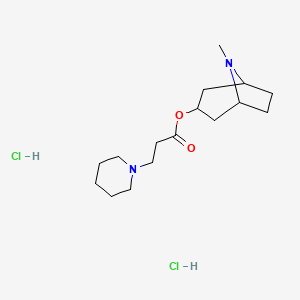
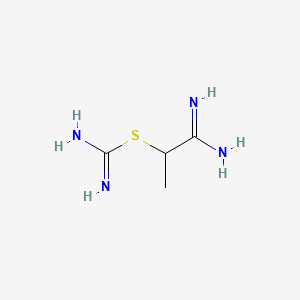
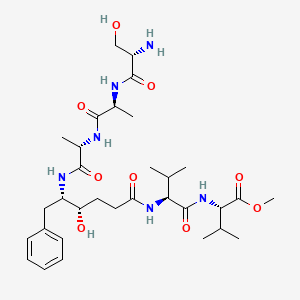
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
